1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
Preparation Methods
The synthesis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, a well-known method for constructing beta-carboline frameworks . This reaction involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Scientific Research Applications
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to receptor sites, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives such as:
Tetrahydroharman: Known for its blood pressure-lowering effects.
Tryptoline: Exhibits various pharmacological properties and is related to tryptamines.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline: Another beta-carboline derivative with distinct chemical and biological properties.
Properties
IUPAC Name |
1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOWSMYMVVVLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344686 |
Source
|
Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6650-04-0 |
Source
|
Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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